ASP5878 Demonstrates Superior FGFR4 Potency vs. AZD4547 and Broader Pan-FGFR Coverage than FGFR1–3 Selective Inhibitors
ASP5878 inhibits FGFR4 with an IC50 of 3.5 nM, which is 47-fold more potent than AZD4547 (IC50 = 165 nM) and 17-fold more potent than infigratinib (IC50 = 60 nM) under comparable cell-free kinase assay conditions [1]. While erdafitinib shows similar pan-FGFR potency (FGFR4 IC50 = 5.7 nM), ASP5878 exhibits 2.5-fold greater potency against FGFR1 (0.47 nM vs. 1.2 nM) [2]. ASP5878 maintains sub-nanomolar potency against FGFR1–3, distinguishing it from FGFR4-selective inhibitors (e.g., fisogatinib) that lack FGFR1–3 coverage .
| Evidence Dimension | Recombinant kinase inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: 0.47 nM; FGFR2: 0.60 nM; FGFR3: 0.74 nM; FGFR4: 3.5 nM |
| Comparator Or Baseline | AZD4547: FGFR4 IC50 = 165 nM; infigratinib: FGFR4 IC50 = 60 nM; erdafitinib: FGFR1 IC50 = 1.2 nM, FGFR4 IC50 = 5.7 nM |
| Quantified Difference | ASP5878 vs. AZD4547: 47-fold more potent at FGFR4; vs. infigratinib: 17-fold more potent at FGFR4; vs. erdafitinib: 2.5-fold more potent at FGFR1 |
| Conditions | Cell-free recombinant kinase activity assay; 10 µM ATP; 60 min incubation |
Why This Matters
For procurement in FGFR4-dependent models (e.g., FGF19-driven HCC), ASP5878 provides FGFR4 inhibition potency unattainable with AZD4547 or infigratinib, while maintaining FGFR1–3 coverage absent from FGFR4-selective agents.
- [1] Futami T, et al. ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma. Mol Cancer Ther. 2017;16(1):68-75. View Source
- [2] Erdafitinib (JNJ-42756493) IC50 values from multiple peer-reviewed sources (NIH PubChem, DrugCentral). View Source
